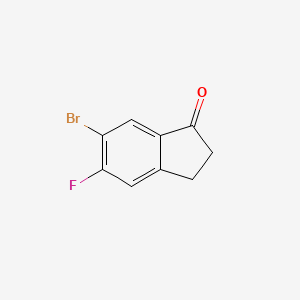

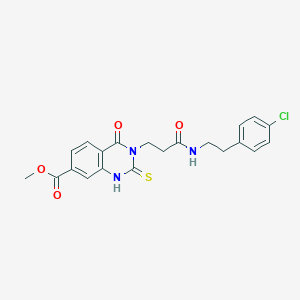

![molecular formula C22H19N5OS B3011271 N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 1004185-75-4](/img/structure/B3011271.png)

N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been carried out based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (4-methylphenyl)hydrazine-1-carbothioamide 2, respectively .Molecular Structure Analysis

The molecular structure of “N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide” is complex and is part of the pyrazolylpyridazine family, which is an interesting non-fused biheterocyclic system . The derivatives of this system have a wide spectrum of biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates . These reactions were performed in anhydrous benzene .Aplicaciones Científicas De Investigación

Antioxidant Activity

The compound has been investigated for its antioxidant potential. In vitro assays revealed that certain derivatives of this compound exhibit significant interaction with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl radical). Additionally, they demonstrated scavenging activity against cationic radical ABTS•+ (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation) . These findings suggest its potential use in combating oxidative stress-related conditions.

Anti-Inflammatory Properties

Researchers have explored the anti-inflammatory activity of N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide derivatives. Notably, one specific derivative (bearing the 2,4-difluorophenyl motif) was found to be a potent inhibitor of soybean lipoxygenase (LOX) with an IC50 value of 10 μM . LOX inhibition is relevant in managing inflammatory processes.

Lipid Peroxidation Inhibition

Certain derivatives of this compound, such as those decorated with phenyl and 4-fluoro-3-methylphenyl motifs, exhibited strong inhibitory potency against lipid peroxidation . Lipid peroxidation contributes to cellular damage, making these derivatives potentially useful in preventing oxidative injury.

Herbicide Development

In a different context, 2-methoxybenzamide derivatives (related to this compound) have been identified as novel lead compounds for developing bleaching herbicides that target plant pigment biosynthesis . These herbicides play a crucial role in weed control.

Tuberculosis Research

While not directly related to the compound itself, pyrazinamide—a compound with a similar pyrazine moiety—has been used as a first-line drug in tuberculosis therapy . Investigating structural analogs like N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide may provide insights into new anti-tubercular agents.

Organic Synthesis

The synthesis and characterization of benzyl-protected 2-iodo-4-tert-octylphenol derivatives, including this compound, have been explored . Such studies contribute to the development of efficient synthetic methods.

Direcciones Futuras

The future directions for research on “N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide” and similar compounds could include further exploration of their biological activities and potential applications in scientific research. The search for new chemical plant protection products continues , and these compounds could potentially play a role in this field.

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide is currently unknown

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific information on the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the target is identified, it will be possible to map out the biochemical pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through in vitro and in vivo studies once the target of the compound is identified.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Interactions with other molecules could either enhance or inhibit the compound’s action.

Propiedades

IUPAC Name |

N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5OS/c28-21(23-15-17-5-2-1-3-6-17)16-29-22-12-11-20(25-26-22)18-7-9-19(10-8-18)27-14-4-13-24-27/h1-14H,15-16H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRJEPGKRYTXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3011189.png)

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)

![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide](/img/structure/B3011206.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)

![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)

![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)